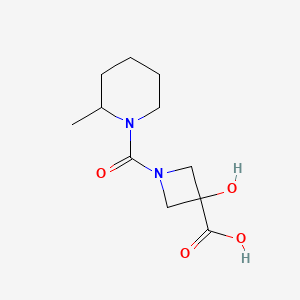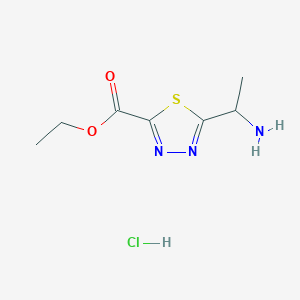![molecular formula C18H17F2NO4S B7437575 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide](/img/structure/B7437575.png)
3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide, also known as DMOBA, is a novel compound that has been recently discovered and studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising properties in various areas of research.
作用机制
The mechanism of action of 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer growth and neurodegeneration. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer growth and progression. It has also been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and inhibit the activity of HDACs. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
实验室实验的优点和局限性
One of the advantages of using 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide in lab experiments is its potential applications in cancer treatment and neurodegenerative disorders. It has been found to exhibit promising properties in these areas of research and can be a useful tool in studying the mechanisms of cancer growth and neurodegeneration. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost. The synthesis method of this compound is complex and requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for further research on 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide. One area of research is to study its potential applications in other areas of medical research, such as cardiovascular disease and diabetes. Another area of research is to study the mechanism of action of this compound in more detail, to better understand how it exerts its biological effects. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
合成方法
The synthesis of 3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide involves a series of chemical reactions starting from 2,6-difluoroaniline and 3-(methylsulfonylmethyl)oxetan-3-ol. The first step involves the reaction of 2,6-difluoroaniline with 2-chloroacetyl chloride to form 2,6-difluoro-N-(2-chloroacetyl)aniline. This intermediate is then reacted with sodium hydride and 3-(methylsulfonylmethyl)oxetan-3-ol to form this compound. The final product is purified using column chromatography to obtain a pure compound.
科学研究应用
3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide has been found to exhibit potential applications in various areas of scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to inhibit the migration and invasion of cancer cells, which can help in preventing metastasis.
This compound has also been studied for its potential applications in the treatment of neurological disorders. Studies have shown that this compound can cross the blood-brain barrier and has neuroprotective properties. It has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
3-(2,6-difluorophenyl)-N-[3-(methylsulfonylmethyl)oxetan-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO4S/c1-26(23,24)11-18(9-25-10-18)21-17(22)13-5-2-4-12(8-13)16-14(19)6-3-7-15(16)20/h2-8H,9-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZVNADGYDOMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(COC1)NC(=O)C2=CC=CC(=C2)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-5-fluoro-4-[3-(oxetan-3-ylamino)azetidin-1-yl]benzonitrile](/img/structure/B7437493.png)
![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(oxepan-4-yl)propanamide](/img/structure/B7437498.png)
![1-(2-hydroxyethyl)-N-[5-(2,4,5-trimethylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7437519.png)
![methyl (E)-4-[2-(4-cyanophenoxy)propanoylamino]but-2-enoate](/img/structure/B7437529.png)
![2-[3-Methoxy-3-(1-methylimidazol-2-yl)azetidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7437530.png)
![N-(3-amino-2-hydroxypropyl)spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B7437538.png)
![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(1-methoxypiperidin-4-yl)methanone](/img/structure/B7437545.png)

![4-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B7437558.png)
![2-[1-[2-(dimethylsulfamoyl)acetyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B7437564.png)

![methyl (E)-4-[[1-(phenylcarbamoyl)piperidine-3-carbonyl]amino]but-2-enoate](/img/structure/B7437584.png)

![N-(4-chlorobenzyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B7437595.png)